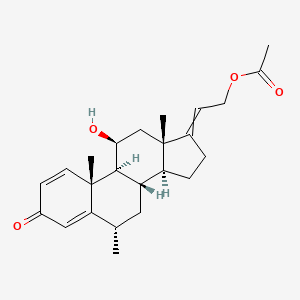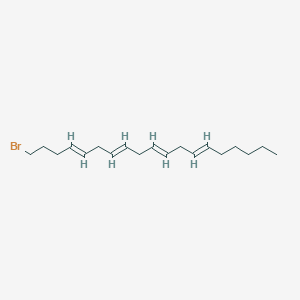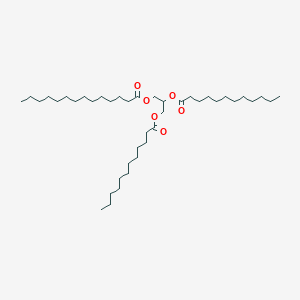
Vitamin D3 N-acetylglucosaminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin D3, also known as cholecalciferol, is a fat-soluble vitamin that is naturally present in a few foods, added to others, and available as a dietary supplement . It is also produced endogenously when ultraviolet (UV) rays from sunlight strike the skin and trigger vitamin D synthesis . N-acetylglucosamine is a derivative of glucosamine involved in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue .
Synthesis Analysis
Vitamin D3 is a secosteroid derived from a sterol precursor by opening of the steroid B ring between carbons 9 and 10 . It exists in a number of different chemical forms. In the clinical environment, only vitamins D2 and D3 are important . Vitamin D3 arises by the action of UV light on the sterol precursor, 7-dehydrocholesterol, which is found in the upper layers of the skin .Molecular Structure Analysis
The molecular structure of Vitamin D3 is complex and involves several chemical forms . The active form of Vitamin D3, known as 1α,25-dihydroxyvitamin D, can regulate the expression of hundreds of genes involved in skeletal and other biological functions .Chemical Reactions Analysis
Vitamin D3 metabolites are generally measured by liquid chromatography/tandem mass spectrometry (LC–MS/MS) due to their poor ionization efficiencies under electrospray ionization conditions . Chemical derivatization reagents are often used to improve sensitivity and selectivity of analysis .Physical And Chemical Properties Analysis
Vitamin D3 is important for the absorption of calcium from the stomach and for the functioning of calcium in the body . Its hydrophobicity further limits its absorption and thus bioavailability .Mechanism of Action
Safety and Hazards
Future Directions
The cooperative effect of N-acetylglucosamine, vitamin D3, and glutathione has been studied to achieve multiple health benefits, outlining the possibility of an alternative nutraceutical approach . Chronic oxidative stress has been consistently linked to age-related diseases, conditions, and degenerative syndromes .
Properties
| 175409-16-2 | |
Molecular Formula |
C₃₅H₅₇NO₆ |
Molecular Weight |
587.83 |
synonyms |
(3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-yl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside; (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl 2-(acetylamino)-2-deoxy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)
![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)


![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)


